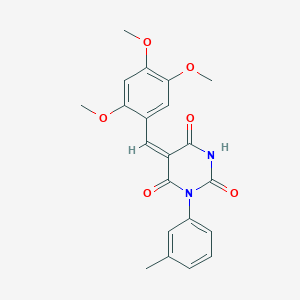![molecular formula C9H15N3O3S B4648814 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4648814.png)
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Übersicht
Beschreibung
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine, also known as PMSF, is a chemical compound that is commonly used in scientific research. PMSF is a serine protease inhibitor that is used to prevent the degradation of proteins during experiments. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine works by irreversibly binding to the active site of serine proteases, preventing them from cleaving peptide bonds in proteins. 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is particularly effective against trypsin and chymotrypsin, two commonly used proteases in scientific research.
Biochemical and Physiological Effects
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in laboratory experiments is its effectiveness as a protease inhibitor. It is relatively easy to use and has a low toxicity profile. However, 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has some limitations. It is not effective against all proteases and may not be suitable for all experimental conditions. Additionally, 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine can be expensive, which may limit its use in some laboratories.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more effective and have fewer limitations than 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. Another area of research is the use of 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in combination with other compounds to study the function of specific proteins. Finally, there is interest in using 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in drug discovery and development, as proteases are important targets for many diseases.
Wissenschaftliche Forschungsanwendungen
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is widely used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins and are present in many biological systems. 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is used to prevent the degradation of proteins during experiments, allowing researchers to study the function and structure of proteins.
Eigenschaften
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-8-9(7-10-11(8)2)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSAMJMVXHUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4648737.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4648738.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-bromo-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4648744.png)
methanone](/img/structure/B4648756.png)
![5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4648770.png)

![N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4648793.png)
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4648798.png)
![2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4648800.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4648828.png)
![[1-(2-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4648830.png)
